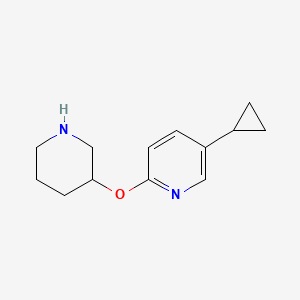
1-(2-Ethoxyphenyl)propan-1-amine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)propan-1-amine hydrate typically involves the reaction of 2-ethoxybenzaldehyde with nitroethane to form 2-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 1-(2-ethoxyphenyl)propan-1-amine. The final step involves the hydration of the amine to form the hydrate .
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)propan-1-amine hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further reduce the compound to simpler amines or hydrocarbons using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethoxyphenyl)propan-1-amine hydrate is widely used in scientific research, particularly in the field of proteomics. It is employed as a biochemical tool to study protein interactions, modifications, and functions .
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)propan-1-amine hydrate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems.
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)propan-1-amine hydrate can be compared with other similar compounds, such as:
1-(2-Ethoxyphenyl)propan-1-amine: This compound is the non-hydrated form and has similar chemical properties but lacks the water molecule in its structure.
1-(2-Methoxyphenyl)propan-1-amine: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and interactions.
1-(2-Propoxyphenyl)propan-1-amine:
The uniqueness of this compound lies in its specific structure and hydration state, which can affect its solubility, reactivity, and interactions in biological systems.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)propan-1-amine;hydrate |
InChI |
InChI=1S/C11H17NO.H2O/c1-3-10(12)9-7-5-6-8-11(9)13-4-2;/h5-8,10H,3-4,12H2,1-2H3;1H2 |
InChI Key |
PHCYYNCYQRRJCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1OCC)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride](/img/structure/B13232642.png)
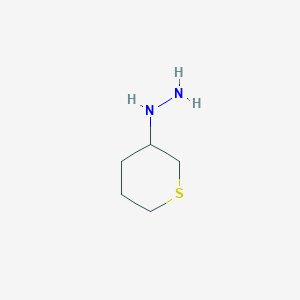

![2-(Butan-2-yl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13232664.png)
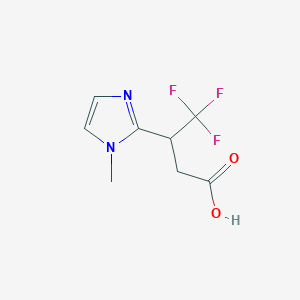
![3-Methoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13232676.png)
![4-(3-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13232678.png)
![3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dimethyloxolan-3-ol](/img/structure/B13232693.png)
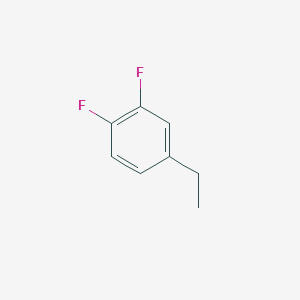
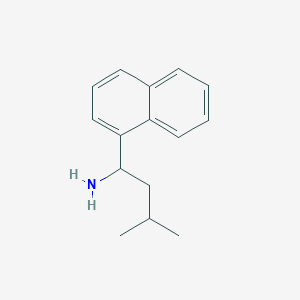
![[4-(Propan-2-yl)oxolan-2-yl]methanol](/img/structure/B13232711.png)
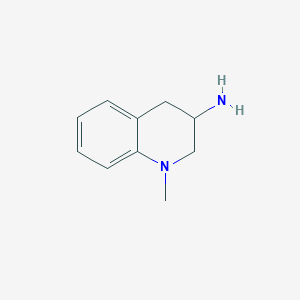
![1-([2-(4-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13232722.png)
